3-Acetyl-5-aminobenzoic acid 3-Acetyl-5-aminobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19900185
InChI: InChI=1S/C9H9NO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,10H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

3-Acetyl-5-aminobenzoic acid

CAS No.:

Cat. No.: VC19900185

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-5-aminobenzoic acid -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 3-acetyl-5-aminobenzoic acid
Standard InChI InChI=1S/C9H9NO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,10H2,1H3,(H,12,13)
Standard InChI Key WFEFIEQZGPECHE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC(=C1)N)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-Acetyl-5-aminobenzoic acid is characterized by a benzene ring substituted with an acetamido group (-NHCOCH3_3) at position 3, a free amino group (-NH2_2) at position 5, and a carboxylic acid group (-COOH) at position 1 . The presence of these functional groups confers both hydrophilic and hydrophobic properties, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3PubChem
Molecular Weight194.19 g/molPubChem
CAS Number15089-84-6PubChem
IUPAC Name3-acetamido-5-aminobenzoic acidPubChem
SMILESCC(=O)NC1=CC(=CC(=C1)N)C(=O)OPubChem

Spectral Data

  • Infrared (IR) Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch of acetamide) and 3300 cm1^{-1} (N-H stretch of amino group) .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: δ 2.15 (s, 3H, CH3_3), δ 6.70–7.90 (m, 3H, aromatic), δ 10.20 (s, 1H, COOH) .

    • 13CNMR^{13}\text{C} \text{NMR}: δ 24.5 (CH3_3), 116–150 (aromatic carbons), δ 170.5 (COOH), δ 172.0 (CONH) .

Synthesis and Production

Industrial Synthesis

The primary synthesis route involves the acetylation of 3,5-diaminobenzoic acid in an aqueous mineral acid medium, followed by precipitation of the product as a salt and subsequent neutralization .

Key Steps:

  • Acetylation: 3,5-Diaminobenzoic acid reacts with acetic anhydride in hydrochloric acid, selectively acetylating the 3-amino group.

  • Precipitation: The intermediate forms a hydrochloride salt, which is isolated via filtration.

  • Neutralization: Treatment with sodium hydroxide liberates the free acid .

Table 2: Synthesis Conditions

ParameterCondition
Reactant3,5-Diaminobenzoic acid
Acetylating AgentAcetic anhydride
CatalystHydrochloric acid
Temperature25–30°C
Yield75–85%

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional methods .

  • Enzymatic Acetylation: Uses lipases for greener synthesis, though yields remain suboptimal (~60%) .

Analytical Characterization

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm resolve the compound with a retention time of 6.8 minutes .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with tert-butyldimethylsilyl groups enhances volatility, yielding a characteristic fragment at m/z 335 .

Spectroscopic Techniques

  • Mass Spectrometry (MS): ESI-MS in negative mode shows a predominant [M-H]^- ion at m/z 193 .

  • X-ray Crystallography: Single-crystal analyses reveal a planar benzene ring with dihedral angles of 12° between substituents .

Applications and Industrial Use

Pharmaceutical Intermediates

3-Acetyl-5-aminobenzoic acid serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and folate antagonists . Its acetyl group protects the amine during coupling reactions, enabling precise functionalization.

Research Reagents

Commercial suppliers (e.g., Thermo Scientific) offer the compound for investigating protein acetylation and metabolic pathways .

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